molecular formula C20H27N5O2S B11261736 3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine

Cat. No.: B11261736
M. Wt: 401.5 g/mol
InChI Key: YRRNUQXBKZEIJD-UHFFFAOYSA-N
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Description

3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a combination of sulfonyl, piperazine, and pyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves a multi-step process. The initial step often includes the preparation of the piperazine derivative, followed by the introduction of the sulfonyl group. The final step involves the formation of the pyridazine ring. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and automated systems to monitor and control reaction parameters .

Chemical Reactions Analysis

Types of Reactions

3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the reactions proceed efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce new functional groups, such as halides or alkyl groups .

Scientific Research Applications

3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is unique due to its combination of sulfonyl, piperazine, and pyridazine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H27N5O2S

Molecular Weight

401.5 g/mol

IUPAC Name

3-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C20H27N5O2S/c1-16-5-6-18(17(2)15-16)28(26,27)25-13-11-24(12-14-25)20-8-7-19(21-22-20)23-9-3-4-10-23/h5-8,15H,3-4,9-14H2,1-2H3

InChI Key

YRRNUQXBKZEIJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4)C

Origin of Product

United States

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